molecular formula C15H21NO3 B1367129 Ethyl 2-(4-benzylmorpholin-2-yl)acetate CAS No. 73933-19-4

Ethyl 2-(4-benzylmorpholin-2-yl)acetate

Cat. No. B1367129
CAS RN: 73933-19-4
M. Wt: 263.33 g/mol
InChI Key: WZFOBUJYPANZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09382216B2

Procedure details

2-(Benzylamino)ethanol (19.05 ml, 132 mmol) and triethylamine (18.44 ml, 132 mmol) was added to water (150 ml) and the resulting mixture was heated to reflux temperature. (E)-Ethyl 4-bromobut-2-enoate (18.24 ml, 132 mmol) was added dropwise for 10 min The resulting mixture was further maintained at reflux temperature for 5 h. The reaction mixture was cooled to 25° C. and added NaOH (5.29 g, 132 mmol) after that the solvent was removed by distillation under reduced pressure to give orange oil. Ethyl acetate (150 mL) was added and the resulting solution was washed with water (2×50 mL). Ethyl acetate was distilled off under reduced pressure to give crude compound (15 g). This crude compound was purified by flash chromatography (Biotage) using eluent 20% ethyl acetate in hexane to yield 13 g of pure title compound as colorless viscous oil. m/z 264.08.
Quantity
19.05 mL
Type
reactant
Reaction Step One
Quantity
18.44 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
18.24 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.29 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][CH2:9][CH2:10][OH:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.Br[CH2:20]/[CH:21]=[CH:22]/[C:23]([O:25][CH2:26][CH3:27])=[O:24].[OH-].[Na+]>C(OCC)(=O)C.O>[CH2:1]([N:8]1[CH2:9][CH2:10][O:11][CH:21]([CH2:22][C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH2:20]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
19.05 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)NCCO
Name
Quantity
18.44 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
18.24 mL
Type
reactant
Smiles
BrC/C=C/C(=O)OCC
Step Three
Name
Quantity
5.29 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature
TEMPERATURE
Type
TEMPERATURE
Details
was further maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
was removed by distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give orange oil
WASH
Type
WASH
Details
the resulting solution was washed with water (2×50 mL)
DISTILLATION
Type
DISTILLATION
Details
Ethyl acetate was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude compound (15 g)
CUSTOM
Type
CUSTOM
Details
This crude compound was purified by flash chromatography (Biotage)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 13 g
YIELD: CALCULATEDPERCENTYIELD 37.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.